molecular formula C9H13BrCl2N2O B6222121 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride CAS No. 2758003-06-2

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

Katalognummer: B6222121
CAS-Nummer: 2758003-06-2
Molekulargewicht: 316
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride (BTBDHC) is an organic compound with a molecular structure of C10H15BrN2O2•2HCl. It is a novel, small molecule that is of interest to scientists due to its potential applications in a variety of research fields. BTBDHC has a wide range of biological activities and can be used as a building block for synthesizing other compounds. Its unique properties make it an ideal candidate for use in drug discovery, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has been widely used in scientific research. It has been used in the synthesis of other compounds, such as derivatives of benzoxazepines and benzothiazepines. It has also been used as a building block for drug discovery and as a starting material in the synthesis of novel compounds. In addition, this compound has been used to study the structure-activity relationships of various compounds, as well as to study the pharmacological properties of compounds.

Wirkmechanismus

The exact mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in regulating mood and behavior. In addition, it has been suggested that this compound may also act as an antagonist of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that it may have anxiolytic, antidepressant, and anti-inflammatory effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride in laboratory experiments is its low toxicity. It has been found to be non-toxic in animal models, making it a safe and effective choice for laboratory use. However, one limitation of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride. These include further investigation into its mechanism of action, its potential therapeutic effects, and its potential applications in drug discovery. In addition, further research is needed to understand its pharmacological properties and its interactions with other compounds. Additionally, further research is needed to explore the potential for using this compound in the synthesis of novel compounds. Finally, further research is needed to investigate the potential for using this compound in the development of new drugs and drug delivery systems.

Synthesemethoden

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride can be synthesized through a multi-step process. The first step is to prepare a solution of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine (BTB) in methanol. Then, a solution of hydrochloric acid is added to the BTB solution and the resulting product is stirred for several hours. The resulting solution is then filtered and the precipitate is collected. This precipitate is then dried and recrystallized to obtain the final product, this compound.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzoic acid", "2-bromoaniline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "ammonium chloride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium chloride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2-bromoaniline in the presence of sodium bisulfite to form 2-(2-bromoanilino)benzoic acid", "Step 3: Reduction of 2-(2-bromoanilino)benzoic acid with sodium borohydride in acetic acid to form 2-(2-bromoanilino)benzyl alcohol", "Step 4: Oxidation of 2-(2-bromoanilino)benzyl alcohol with hydrogen peroxide in the presence of acetic acid to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-one", "Step 5: Reduction of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-one with sodium borohydride in ethanol to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol", "Step 6: Quaternization of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol with hydrochloric acid to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride" ] }

2758003-06-2

Molekularformel

C9H13BrCl2N2O

Molekulargewicht

316

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.